Cas no 405-03-8 (3,4-Difluorostyrene)
3,4-Difluorostyrene Chemical and Physical Properties
Names and Identifiers
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- 1,2-Difluoro-4-vinylbenzene
- 3,4-Difluorostyrene
- 4-ethenyl-1,2-difluorobenzene
- Benzene,4-ethenyl-1,2-difluoro-
- Benzene,4-ethenyl-1,2-difluoro
- PC6276
- EN300-1243671
- A825140
- SCHEMBL248639
- 3,4-Difluorostyene
- PS-9046
- AKOS006330038
- FT-0690828
- SCHEMBL13158926
- 405-03-8
- VPKZWIGZODEBDP-UHFFFAOYSA-N
- 4-ethenyl-1,2-bis(fluoranyl)benzene
- DTXSID10607963
- CS-0113814
- MFCD09038471
- 1,2-Difluoro-4-vinyl-benzene
-
- MDL: MFCD09038471
- Inchi: 1S/C8H6F2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2
- InChI Key: VPKZWIGZODEBDP-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(C=C)=C1)F
Computed Properties
- Exact Mass: 140.04400
- Monoisotopic Mass: 140.04375652g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.131
- Boiling Point: 147 ºC
- Flash Point: 32 ºC
- PSA: 0.00000
- LogP: 2.60780
3,4-Difluorostyrene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3,4-Difluorostyrene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT516-5g |
3,4-Difluorostyrene |
405-03-8 | 98% mix TBC as stabilizer | 5g |
897.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT516-200mg |
3,4-Difluorostyrene |
405-03-8 | 98% mix TBC as stabilizer | 200mg |
85.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT516-1g |
3,4-Difluorostyrene |
405-03-8 | 98% mix TBC as stabilizer | 1g |
264.0CNY | 2021-08-05 | |
| abcr | AB313747-1 g |
3,4-Difluorostyrene, 95%; . |
405-03-8 | 95% | 1g |
€116.00 | 2021-09-16 | |
| abcr | AB313747-5 g |
3,4-Difluorostyrene, 95%; . |
405-03-8 | 95% | 5 g |
€219.00 | 2023-07-19 | |
| abcr | AB313747-25 g |
3,4-Difluorostyrene, 95%; . |
405-03-8 | 95% | 25 g |
€598.90 | 2023-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X11675-1g |
1,2-Difluoro-4-vinylbenzene |
405-03-8 | 98% mix TBC as stabilizer | 1g |
¥70.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X11675-25g |
1,2-Difluoro-4-vinylbenzene |
405-03-8 | 98% mix TBC as stabilizer | 25g |
¥1427.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X11675-5g |
1,2-Difluoro-4-vinylbenzene |
405-03-8 | 98% mix TBC as stabilizer | 5g |
¥331.0 | 2024-07-18 | |
| TRC | D448115-100mg |
3,4-Difluorostyrene |
405-03-8 | 100mg |
$92.00 | 2023-05-18 |
3,4-Difluorostyrene Suppliers
3,4-Difluorostyrene Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 3,4-Difluorostyrene
Recent Advances in the Application of 3,4-Difluorostyrene (CAS: 405-03-8) in Chemical Biology and Pharmaceutical Research
3,4-Difluorostyrene (CAS: 405-03-8) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and electronic properties. Recent studies have highlighted its potential in the synthesis of bioactive molecules, drug discovery, and materials science. This research brief aims to provide an overview of the latest advancements involving 3,4-Difluorostyrene, focusing on its applications, synthetic methodologies, and biological relevance.
One of the key areas of interest is the role of 3,4-Difluorostyrene in the development of fluorinated pharmaceuticals. Fluorination is a common strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Recent publications have demonstrated the utility of 3,4-Difluorostyrene as a precursor for the synthesis of fluorinated analogs of known drugs, such as kinase inhibitors and antimicrobial agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of 3,4-Difluorostyrene into a novel class of tyrosine kinase inhibitors, resulting in improved potency and selectivity.
In addition to its pharmaceutical applications, 3,4-Difluorostyrene has also been explored in the field of polymer chemistry. Researchers have utilized its reactivity in radical polymerization and click chemistry to create fluorinated polymers with enhanced thermal stability and chemical resistance. A recent study in ACS Macro Letters detailed the synthesis of a new class of fluorinated copolymers using 3,4-Difluorostyrene, which exhibited remarkable performance in high-temperature environments. These findings underscore the material's potential for industrial applications, such as coatings and electronic devices.
The synthetic accessibility of 3,4-Difluorostyrene has also been a focal point of recent research. Advances in catalytic methods, including palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable routes to its production. A 2022 publication in Organic Letters described a novel catalytic system that significantly improved the yield and purity of 3,4-Difluorostyrene, making it more accessible for large-scale applications. These methodological improvements are expected to further accelerate its adoption in both academic and industrial settings.
Looking ahead, the continued exploration of 3,4-Difluorostyrene is likely to uncover new opportunities in chemical biology and drug development. Its unique combination of reactivity and stability positions it as a valuable tool for the design of next-generation therapeutics and functional materials. Future research directions may include the development of greener synthetic routes, expanded biological evaluations, and the exploration of its potential in emerging fields such as targeted drug delivery and bioimaging.
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